

Lansoprazole sulfone N-oxide molecular formula

C₁₆H₁₄F₃N₃O₄S

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Compound of Interest

Compound Name: *Lansoprazole sulfone N-oxide*

Cat. No.: *B194816*

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An In-Depth Technical Guide to Lansoprazole Sulfone N-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lansoprazole, a widely used proton pump inhibitor (PPI) for the treatment of acid-related gastrointestinal disorders, undergoes extensive metabolism and degradation, leading to the formation of various related substances. Among these is **Lansoprazole Sulfone N-oxide** (C₁₆H₁₄F₃N₃O₄S), a potential impurity and metabolite formed under oxidative conditions.^[1] Understanding the chemical properties, synthesis, and analytical determination of this compound is crucial for quality control in pharmaceutical manufacturing and for a comprehensive understanding of lansoprazole's metabolic fate. This guide provides a detailed overview of the current technical knowledge regarding **lansoprazole sulfone N-oxide**.

Chemical and Physical Properties

Lansoprazole sulfone N-oxide is a solid, white to off-white substance.^[2] Its fundamental chemical and physical properties are summarized in the table below for easy reference.

Property	Value	Reference(s)
Molecular Formula	C ₁₆ H ₁₄ F ₃ N ₃ O ₄ S	[2]
Molecular Weight	401.36 g/mol	[2]
CAS Number	953787-54-7	[2]
IUPAC Name	2-[[[3-Methyl-1-oxido-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfonyl]-1H-benzimidazole	[2]
Physical Form	Solid	[1]
Color	White to Off-White	N/A
Solubility	DMSO (Slightly), Methanol (Slightly)	N/A
UV λmax	277 nm	[1]

Synthesis of Lansoprazole Sulfone N-oxide

Lansoprazole sulfone N-oxide is synthesized through the oxidation of lansoprazole sulfide N-oxide. The following experimental protocol is a representative method for its preparation.

Experimental Protocol: Synthesis

Objective: To synthesize **lansoprazole sulfone N-oxide**.

Materials:

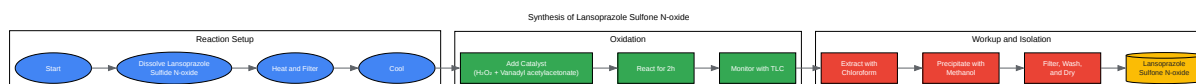
- Lansoprazole sulfide N-oxide
- Isopropyl alcohol (IPA)
- Methanol
- Hydrogen peroxide (H₂O₂)

- Vanadyl acetylacetonate
- Chloroform
- Water

Procedure:

- **Dissolution:** Dissolve 5 g of lansoprazole sulfide N-oxide in a mixture of 28 g of IPA and 3.6 g of methanol.
- **Heating and Filtration:** Heat the reaction mixture to 45-50°C and filter while hot.
- **Cooling:** Cool the filtrate to 15-18°C.
- **Catalyst Preparation:** Prepare a catalyst solution by mixing 2.2 g of water, 7.09 g of H₂O₂, and 10.5 mg of vanadyl acetylacetonate.
- **Oxidation:** Add the catalyst solution to the reaction mixture under stirring. Maintain the reaction for 2 hours. Monitor the reaction completion using Thin Layer Chromatography (TLC).
- **Extraction:** Add chloroform to the reaction mixture and heat to 40-45°C. Separate the chloroform layer.
- **Precipitation:** Charge the aqueous layer into a reactor and cool to 10-15°C. Add 10 g of methanol dropwise to induce re-precipitation.
- **Isolation:** Filter the resulting solid, wash with water, and dry to obtain **lansoprazole sulfone N-oxide**.

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **lansoprazole sulfone N-oxide**.

Analytical Determination

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the identification and quantification of **lansoprazole sulfone N-oxide** in bulk drug substances and pharmaceutical formulations.

Experimental Protocol: HPLC Analysis

Objective: To determine the presence and quantity of **lansoprazole sulfone N-oxide** in a sample.

Instrumentation:

- High-Performance Liquid Chromatograph
- UV Detector
- C18 column (e.g., 250 mm x 4.6 mm, 5 μ m particle size)

Chromatographic Conditions:

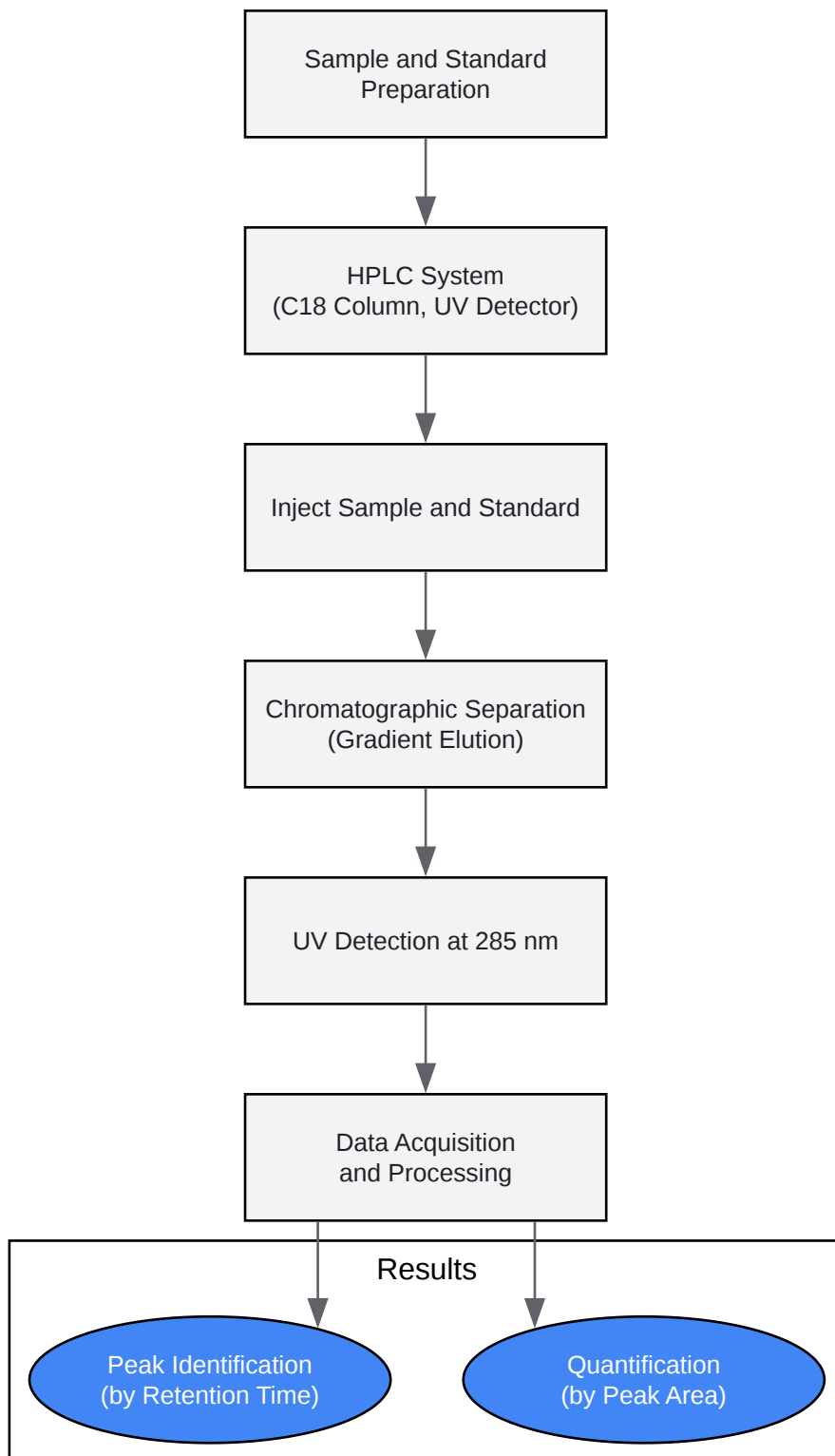
Parameter	Condition
Mobile Phase	A mixture of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol). A common mobile phase consists of 10 mM ammonium acetate and acetonitrile in a gradient elution mode.
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection Wavelength	285 nm
Injection Volume	10 µL

Procedure:

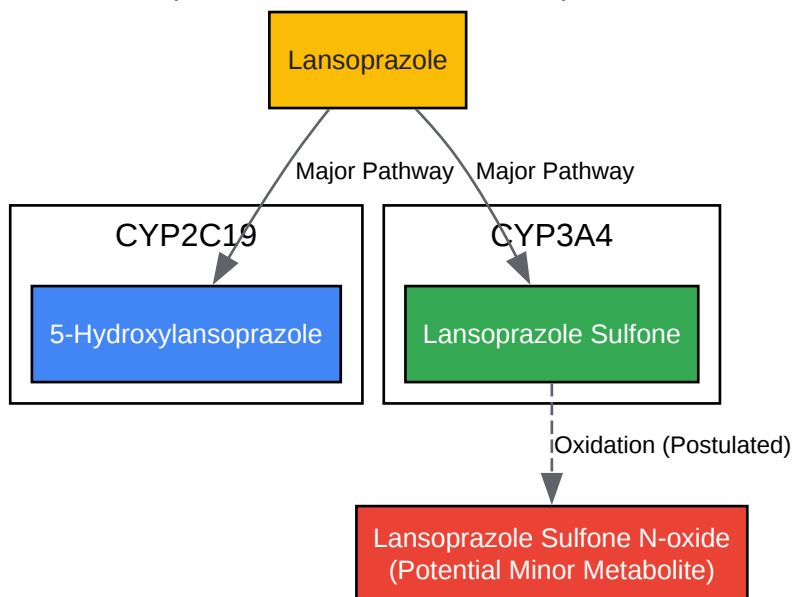
- **Standard Preparation:** Prepare a standard solution of **lansoprazole sulfone N-oxide** of a known concentration in a suitable diluent (e.g., a mixture of acetonitrile and water).
- **Sample Preparation:** Dissolve the sample containing lansoprazole in the same diluent to a known concentration.
- **Chromatographic Run:** Inject the standard and sample solutions into the HPLC system.
- **Data Analysis:** Identify the peak corresponding to **lansoprazole sulfone N-oxide** in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of the impurity by comparing the peak area with the standard peak area.

Analytical Workflow Diagram

HPLC Analysis of Lansoprazole Sulfone N-oxide



Simplified Metabolism of Lansoprazole



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